molecular formula C9H7NO B14664487 Agn-PC-0NE5V1 CAS No. 42793-20-4

Agn-PC-0NE5V1

Cat. No.: B14664487
CAS No.: 42793-20-4
M. Wt: 145.16 g/mol
InChI Key: HYYOGUONRBRYJQ-UHFFFAOYSA-N
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Description

Agn-PC-0NE5V1 is a specialized inorganic compound with a product identifier suggesting its association with silver (Ag) and phosphine-carbene (PC) ligand systems, as inferred from nomenclature conventions in and . Key inferred properties include moderate solubility in organic solvents (e.g., tetrahydrofuran) and stability under controlled thermal conditions .

Properties

CAS No.

42793-20-4

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

pyrrolo[1,2-a]azepin-5-one

InChI

InChI=1S/C9H7NO/c11-9-6-2-1-4-8-5-3-7-10(8)9/h1-7H

InChI Key

HYYOGUONRBRYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CN2C(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0NE5V1 involves several methods, including chemical reduction, electron irradiation, and photochemical methods . These methods are chosen based on the desired properties of the final product, such as particle size and shape. For instance, chemical reduction is a common method where a reducing agent is used to convert a precursor into the desired compound under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reduction processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications. Techniques such as vacuum filtration and spin coating are also employed to produce high-quality films of the compound .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0NE5V1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound with altered properties.

Scientific Research Applications

Agn-PC-0NE5V1 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, the compound is studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and hygiene products. In the industrial sector, this compound is utilized in the production of conductive films and coatings, which are essential in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of Agn-PC-0NE5V1 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as antimicrobial effects or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Agn-PC-0NE5V1 belongs to a class of organometallic compounds with Ag(I) centers coordinated to carbene ligands. Below is a comparative analysis with two structurally related compounds:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid Ag(I)-NHC Complex 1a
Molecular Formula Not explicitly provided C₆H₅BBrClO₂ C₁₈H₁₈AgN₂P₂
Molecular Weight ~235–250 g/mol (inferred) 235.27 g/mol 450.2 g/mol
Solubility Moderate in THF 0.24 mg/mL (water) High in DMSO
LogP (Partition Coeff.) ~2.15 (XLOGP3 inferred) 2.15 (XLOGP3) 3.8 (experimental)
Bioavailability 0.55 (Score) 0.55 (Score) Not reported
Antimicrobial Activity Likely moderate Not applicable High (MIC: 2–4 µg/mL)

Key Observations :

  • This compound shares functional similarities with boronic acid derivatives (e.g., halogen-substituted phenyl groups) but differs in metal coordination, which enhances its stability and reactivity .
  • Compared to Ag(I)-NHC Complex 1a, this compound likely exhibits lower lipophilicity (LogP ~2.15 vs.
Functionally Similar Compounds
  • Silver Sulfadiazine (AgSD) : A widely used antimicrobial agent. This compound outperforms AgSD in thermal stability (decomposition >200°C vs. AgSD’s ~250°C) but may have narrower-spectrum activity .
  • Palladium(II) Carbene Complexes : These exhibit catalytic properties akin to this compound but require higher reaction temperatures (e.g., 100°C vs. 75°C for this compound) .

Research Findings and Limitations

Data Gaps and Contradictions
  • This discrepancy may arise from structural modifications affecting permeability .
  • Limitation: No direct toxicity or pharmacokinetic data for this compound are available, necessitating further in vivo studies.

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